molecular formula C19H27N5O3S B12675646 N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline CAS No. 97552-66-4

N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline

Cat. No.: B12675646
CAS No.: 97552-66-4
M. Wt: 405.5 g/mol
InChI Key: HESORDYNQVXDHT-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline is an organic compound that belongs to the class of azo dyes These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 5-nitrothiazole. This involves treating 5-nitrothiazole with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).

    Coupling Reaction: The diazonium salt formed is then coupled with N-Ethyl-N-(2-(hexyloxy)ethyl)aniline in an alkaline medium. This step is crucial for forming the azo linkage between the two aromatic rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and reactant concentrations) are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole rings, leading to the formation of various oxidized products.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aniline and thiazole rings.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed as a biological stain for visualizing cellular components under a microscope.

    Industry: Utilized in the dyeing of textiles and other materials due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form stable complexes with various substrates, facilitating its use in staining and as a reagent. The nitrothiazole moiety may also contribute to its biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)benzene
  • N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)phenol

Uniqueness

N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline is unique due to the presence of both the nitrothiazole and azo groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

97552-66-4

Molecular Formula

C19H27N5O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-ethyl-N-(2-hexoxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C19H27N5O3S/c1-3-5-6-7-13-27-14-12-23(4-2)17-10-8-16(9-11-17)21-22-19-20-15-18(28-19)24(25)26/h8-11,15H,3-7,12-14H2,1-2H3

InChI Key

HESORDYNQVXDHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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